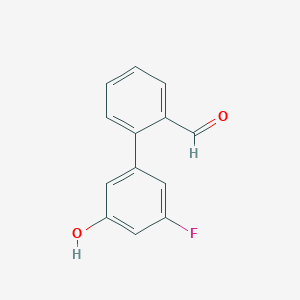

3-Fluoro-5-(2-formylphenyl)phenol

Description

3-Fluoro-5-(2-formylphenyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 3-position and a 2-formylphenyl group at the 5-position of the benzene ring. Its applications may span pharmaceuticals, agrochemicals, or materials science, leveraging the fluorine atom’s bioactivity-enhancing properties and the formyl group’s versatility in chemical transformations .

Properties

IUPAC Name |

2-(3-fluoro-5-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-8,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTDXRZZYUISKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684112 | |

| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261897-22-6 | |

| Record name | 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(2-formylphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and a combination of hydrogen peroxide and hydrogen bromide as the reagent under mild and green conditions . Another method involves the Ullmann reaction catalyzed by copper, followed by demethylation with hydrogen bromide in acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of the ipso-hydroxylation method makes it suitable for industrial applications, allowing for the production of substituted phenols in very good to excellent yields without the need for chromatographic purification .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(2-formylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Fluoro-5-(2-carboxyphenyl)phenol.

Reduction: 3-Fluoro-5-(2-hydroxyphenyl)phenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(2-formylphenyl)phenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(2-formylphenyl)phenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The fluorine atom can influence the compound’s electronic properties, enhancing its reactivity in certain chemical reactions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The 2-formylphenyl group in the target compound enables electrophilic reactions (e.g., condensation), distinguishing it from electron-withdrawing groups like -CF₃ (trifluoromethyl), which enhance phenol acidity .

Physical Properties :

- The methylsulfanyl oxane substituent in increases molecular weight and likely improves solubility in polar solvents compared to the smaller formylphenyl group.

- Fluorine at the 3-position universally enhances metabolic stability across analogs, a critical feature in drug design .

Synthetic Pathways :

- Analogs like 3-Fluoro-5-(pyridin-2-yl)phenyl)methanamine (AM-1) are synthesized via amide coupling , suggesting that the target compound could be prepared similarly using 2-formylphenyl-containing intermediates.

- Di-(2-formylphenyl) isophthalate synthesis in highlights the use of reflux conditions and acetic acid as a solvent for formyl-group incorporation.

Pharmaceutical Relevance

- Fluorinated phenols are prevalent in drug discovery due to their bioavailability and enzyme-binding capabilities. For example, 2-Fluoro-5-(4-fluorophenyl)pyridine (a related compound) serves as a precursor for bioactive molecules .

- The 2-formylphenyl group in the target compound may facilitate the synthesis of antiviral or anticancer agents via imine or hydrazone linkages .

Industrial and Academic Use

- Suppliers like PI Chemicals and MolPort list fluorophenol derivatives (e.g., thiophen-2-yl variants) for research use, indicating commercial demand .

Biological Activity

3-Fluoro-5-(2-formylphenyl)phenol (CAS No. 1261897-22-6) is a fluorinated phenolic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data.

3-Fluoro-5-(2-formylphenyl)phenol contains a fluorine atom, a phenolic hydroxyl group, and a formyl group. These functional groups contribute to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Table 1: Chemical Reactions of 3-Fluoro-5-(2-formylphenyl)phenol

| Reaction Type | Reaction Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of quinones | KMnO₄, CrO₃ |

| Reduction | Conversion of formyl to alcohol | NaBH₄, LiAlH₄ |

| Substitution | Replacement of fluorine with nucleophiles | Amines, thiols |

Biological Activity

Research has indicated that 3-Fluoro-5-(2-formylphenyl)phenol exhibits several biological activities, including:

1. Antioxidant Activity

Fluorinated phenols often display enhanced antioxidant properties. Studies suggest that the presence of the fluorine atom may increase the compound's ability to scavenge reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related damage.

2. Antitumor Effects

Preliminary investigations have shown that derivatives of fluorinated phenols can inhibit tumor cell proliferation. For instance, compounds similar to 3-Fluoro-5-(2-formylphenyl)phenol have demonstrated cytotoxicity against human cancer cell lines, indicating potential as anticancer agents.

3. Neuroprotective Properties

Research on related compounds has highlighted neuroprotective effects against glutamate-induced neuronal death. The ability to reduce ROS levels in neuronal cells suggests that 3-Fluoro-5-(2-formylphenyl)phenol may offer protective benefits in neurodegenerative diseases.

The biological activity of 3-Fluoro-5-(2-formylphenyl)phenol is primarily attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biomolecules, enhancing its reactivity.

- Fluorine Influence : The fluorine atom modifies the electronic properties of the molecule, potentially increasing its stability and reactivity.

- Formyl Group Reactivity : The formyl group can undergo nucleophilic addition reactions, allowing further modifications that may enhance biological activity.

Case Studies

Several studies have investigated the biological effects of similar fluorinated compounds:

- Antioxidant Evaluation : A study on 3-fluorinated flavones demonstrated enhanced radical scavenging activity compared to their non-fluorinated counterparts. This suggests that fluorination at specific positions can significantly boost antioxidant properties .

- Cytotoxicity Testing : Research involving fluorinated derivatives showed increased cytotoxicity against prostate carcinoma cells when compared to non-fluorinated analogs. This indicates a promising avenue for developing new anticancer drugs.

- Neuroprotection Studies : Investigations into the neuroprotective effects of fluorinated flavones revealed their ability to mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.